molecular formula C19H27N3O3 B12253580 N-(4-methylphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

N-(4-methylphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B12253580
M. Wt: 345.4 g/mol
InChI Key: QZRNUEGRAGKENL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is a complex organic compound that features a piperidine ring, a morpholine ring, and a substituted acetamide group

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C19H27N3O3/c1-15-4-6-17(7-5-15)20-18(23)14-21-8-2-3-16(13-21)19(24)22-9-11-25-12-10-22/h4-7,16H,2-3,8-14H2,1H3,(H,20,23)

InChI Key

QZRNUEGRAGKENL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the morpholine ring and the acetamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-methylphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide
  • 4-(4-Aminophenyl)-3-morpholinone
  • Pyridinium salts

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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